Cas no 57-63-6 (Ethinylestradiol)
Ethinylestradiol Chemical and Physical Properties
Names and Identifiers
-
- Ethinylestradiol
- 17a-ethynyl-1,3,5(10)-estratriene-3,17b-diol
- 17alpha-ethynyl-3,17-dihydroxy-delta-(sup1,3,5)-estratriene
- eticyclin
- eticyclol
- etinestrol
- etinestryl
- feminone
- ginestrene
- inestra
- linoral
- lynoral
- menolyn
- neo-estrone
- novestrol
- oradiol
- orestralyn
- palonyl
- perovex
- primogyn
- primogyn c(or m)
- progynon c
- roldiol
- spanestrin
- ylestrol
- 17alpha-Ethynyl-3-hydroxy-1,3,5(10)-estratrien-17beta-ol
- 17-ethynyl estradiol
- 19-nor-17alpha-pregna-1,3,5(10)-trien-20-yne-3,17,diol
- 19-Norpregna-1,3,5(10)-trien-20-yne-3,17-diol, (17alpha)-
- 3,17beta-dihydroxy-17alpha-ethynyl-1,3,5(10)-estratriene
- amenoron
- anovlar
- diognat-e
- diogyn-e
- chee-o-genf
- dyloform
- esteed
- estigyn
- estinyl
- Estone
- estoral (orion)
- estra-1,3,5(10)-triene-3,17beta-diol, 17alpha-ethynyl-
- estroals
- ethidol
- ethinoral
- ethinyloestradiol
- Ethynyl estradiol
- 17A-ETHINYL ESTRADIOL
- 17-Ethynylestra-1(10),2,4-triene-3,17-diol
- 17α-Ethynylestradiol
- 17α-Ethynylestradiol solution
- Acetenyl Estradiol
- 17alpha-ethynylestradiol
- 17α-Ethynyl-1,3,5(10)-estratriene-3,17β-diol
- diprol
- eed
- Ertonyl
- Estoral
- Etivex
- Ethynylestradiol
- Ethiny Estradiol
-
- MDL: MFCD00003690
- Inchi: 1S/C20H24O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t16-,17-,18+,19+,20+/m1/s1
- InChI Key: BFPYWIDHMRZLRN-SLHNCBLASA-N
- SMILES: OC1=CC=C2C(CC[C@]3([H])[C@]2([H])CC[C@@]4(C)[C@@]3([H])CC[C@]4(C#C)O)=C1
Computed Properties
- Exact Mass: 296.17800
- Monoisotopic Mass: 296.17763
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 22
- Rotatable Bond Count: 0
- Complexity: 505
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Tautomer Count: 9
- Surface Charge: 0
- Topological Polar Surface Area: 40.5
Experimental Properties
- Color/Form: White to milky white crystalline powder
- Density: 1.0944 (rough estimate)
- Melting Point: 181.0 to 185.0 deg-C
- Boiling Point: 378°C (rough estimate)
- Flash Point: 9℃
- Refractive Index: -30 ° (C=0.4, Pyridine)
- Solubility: ethanol: 50 mg/mL, clear, slightly yellow
- PSA: 40.46000
- LogP: 3.61260
- Specific Rotation: -26° - -32° (c=0.4, Pyridine)
- Vapor Pressure: 3.74E-09mmHg at 25°C
- Merck: 3734
- Solubility: Soluble in ethanol, propanol, ether, chloroform, dioxane, vegetable oil and sodium hydroxide solution, almost insoluble in water
Ethinylestradiol Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H302-H350
- Warning Statement: P201-P202-P264-P270-P280-P301+P312+P330-P308+P313-P405-P501
- Hazardous Material transportation number:UN 3077 9 / PGIII
- WGK Germany:3
- Hazard Category Code: 45-22
- Safety Instruction: S53-S36/37/39-S45
- FLUKA BRAND F CODES:8
- Regulatory Condition Code:Class Q (sugars, alkaloids, antibiotics, hormones)
- RTECS:RC8925000
-
Hazardous Material Identification:
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Safety Term:S53;S36/37/39;S45
- Risk Phrases:R45; R22
Ethinylestradiol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | EE216-5g |
Ethinylestradiol |
57-63-6 | 98% | 5g |
¥449.0 | 2022-06-10 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | E0037-1G |
Ethynylestradiol |
57-63-6 | >98.0%(T)(HPLC) | 1g |
¥280.00 | 2024-04-16 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | E0037-5g |
Ethinylestradiol |
57-63-6 | 98.0%(LC&T) | 5g |
¥1180.0 | 2022-06-10 | |
| Oakwood | 374678-5g |
17-Ethynylestra-1(10),2,4-triene-3,17-diol |
57-63-6 | 5g |
$195.00 | 2024-07-19 | ||
| Enamine | EN300-119516-0.05g |
(1R,3aS,3bR,9bS,11aS)-1-ethynyl-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-diol |
57-63-6 | 95% | 0.05g |
$403.0 | 2023-07-10 | |
| abcr | AB250062-1 g |
Ethynylestradiol, 98%; . |
57-63-6 | 98% | 1 g |
€87.50 | 2023-07-20 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | E-076-1ML |
Ethinylestradiol |
57-63-6 | 1ml |
¥1058.83 | 2023-05-01 | ||
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | YE4876-1g |
Ethinylestradiol |
57-63-6 | ≥98% | 1g |
¥1030.00元 | 2023-09-15 | |
| Chemenu | CM110268-25g |
Ethinyl Estradiol |
57-63-6 | 98% | 25g |
$389 | 2021-06-15 | |
| S e l l e c k ZHONG GUO | S1625-50mg |
Ethinyl Estradiol |
57-63-6 | 99.78% | 50mg |
¥812.52 | 2023-09-16 |
Ethinylestradiol Suppliers
Ethinylestradiol Related Literature
-
Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
-
S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3
-
Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934
-
Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395
-
Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367
Related Categories
- Solvents and Organic Chemicals Organic Compounds
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Estrogens and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Estrane steroids Estrogens and derivatives
Additional information on Ethinylestradiol
Professional Introduction to Ethinylestradiol (CAS No. 57-63-6)
Ethinylestradiol, a synthetic derivative of estrogen, is a crucial compound in the field of pharmaceuticals and reproductive health. With the CAS number 57-63-6, this compound has been extensively studied and utilized for its significant biological activity. Ethinylestradiol is primarily known for its role in hormonal contraceptives and therapeutic treatments for various medical conditions.
The chemical structure of Ethinylestradiol features a modified estradiol molecule with an ethinyl group attached at the 3-position, which enhances its oral bioavailability and stability. This modification makes it highly effective when administered orally, a key factor in its widespread use in contraceptive pills and other medications.
Recent research has highlighted the multifaceted applications of Ethinylestradiol beyond conventional hormonal therapies. Studies have demonstrated its potential in managing menopausal symptoms, osteoporosis, and even certain types of cancer. The compound's ability to mimic natural estrogen in the body has opened new avenues for therapeutic strategies.
In the realm of reproductive health, Ethinylestradiol remains a cornerstone in modern contraception. Its inclusion in combined oral contraceptives has significantly reduced unwanted pregnancies and provided women with reliable birth control options. The formulation of these pills often involves a precise balance of Ethinylestradiol and progestins to ensure optimal efficacy and minimal side effects.
Advances in pharmaceutical technology have led to the development of more sophisticated delivery systems for Ethinylestradiol. Transdermal patches and vaginal rings are among the newer forms of administration that offer sustained release and improved patient compliance. These innovations have enhanced the therapeutic landscape for conditions requiring long-term estrogen treatment.
The safety profile of Ethinylestradiol has been thoroughly evaluated through extensive clinical trials. While it is generally well-tolerated, potential side effects such as nausea, headaches, and mood changes are commonly reported. However, these are often transient and manageable with appropriate medical supervision. Long-term studies continue to monitor the cardiovascular risks associated with estrogen use, ensuring that patient care remains evidence-based.
Emerging research is exploring the role of Ethinylestradiol in addressing metabolic disorders. Preliminary findings suggest that it may have beneficial effects on insulin sensitivity and lipid profiles, making it a candidate for treating conditions like metabolic syndrome. This expanding scope of applications underscores the compound's versatility and importance in medical research.
The synthesis of Ethinylestradiol adheres to stringent quality control measures to ensure purity and consistency. Modern manufacturing processes employ advanced techniques to minimize impurities and enhance yield. These efforts are critical in maintaining the high standards required for pharmaceutical-grade compounds used in life-saving medications.
Environmental considerations also play a role in the production and disposal of Ethinylestradiol formulations. Sustainable practices are being implemented to reduce waste and minimize ecological impact. Regulatory bodies continue to set guidelines to ensure that pharmaceutical waste is managed responsibly, protecting both human health and the environment.
The future of Ethinylestradiol lies in continued innovation and personalized medicine approaches. Ongoing research aims to tailor treatments based on individual genetic profiles, enhancing efficacy while reducing side effects. Such advancements promise to revolutionize how we approach hormonal therapies and related medical conditions.
57-63-6 (Ethinylestradiol) Related Products
- 27521-34-2(6a-Hydroxy Ethynyl Estradiol)
- 39791-20-3(Nilestriol)
- 72-33-3(Mestranol)
- 350820-06-3(Ethynyl Estradiol-d)
- 50394-89-3(2-Hydroxy Ethynyl Estradiol)
- 50-28-2(Estradiol)
- 5272-33-3(2-Methyl-4-(trimethylsilyl)but-3-yn-2-ol)
- 14012-72-7(18-Methyl Ethynyl Estradiol)
- 15071-66-6(1-Methyl Ethynyl Estradiol)
- 57-91-0(Alpha-Estradiol)